![molecular formula C20H23N5O4 B2943535 [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 919037-77-7](/img/structure/B2943535.png)
[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallization and Structural Analysis
Research on similar purine derivatives, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, focuses on the synthesis and crystallization processes. These studies reveal the importance of hydrogen bonds in forming stable structures and may hint at the potential for designing drugs or materials with specific binding capabilities or structural characteristics (Carvalho et al., 2007).
Dual Inhibitor Activity
Research on pyrrolizine derivatives that inhibit cyclo-oxygenase and 5-lipoxygenase enzymes suggests potential anti-inflammatory and analgesic applications. Such studies underscore the therapeutic potential of compounds with similar inhibitory properties, providing a framework for exploring the use of complex purine derivatives in medical treatments (Laufer et al., 1994).
Condensation Polymerization
The synthesis and polymerization of purine base derivatives, such as N-(3-carboxy-2-hydroxypropyl) derivatives, demonstrate the potential of purine-based compounds in creating novel materials with specific properties. These materials could be useful in various industrial applications, including the development of biocompatible polymers (Hattori et al., 1977).
Covalent Base-Pair Analogues
Studies on purine-purine and purine-pyrimidine conjugates connected by diverse types of acyclic carbon linkages offer insights into designing molecules that mimic base pairs in DNA. This research could facilitate the development of novel gene therapies or molecular diagnostics (Hocek et al., 2002).
In Silico Studies and Molecular Docking
Research involving the synthesis and crystal structure analysis of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido4,5−bquinolin-6(7H)-ones, illustrates the use of in silico studies and molecular docking to predict how new compounds may interact with biological targets. This approach could be particularly relevant for drug discovery, offering a method to assess the binding affinity of purine derivatives to various enzymes or receptors (Patel et al., 2022).
Mechanism of Action
properties
IUPAC Name |
2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-13-10-23(9-8-14-6-4-3-5-7-14)19-21-17-16(24(19)11-13)18(28)25(12-15(26)27)20(29)22(17)2/h3-7,13H,8-12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUTYLJBVLWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.